molecular formula C27H22F3N3O3 B11148071 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol

Cat. No.: B11148071
M. Wt: 493.5 g/mol
InChI Key: KXKXWRHPZUNACP-UHFFFAOYSA-N
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Description

The compound 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol features a pyrimidine core substituted with a 2-methoxyphenyl group at position 5, a trifluoromethyl group at position 6, and a 4-ethenylbenzyloxy moiety attached to the phenolic ring. Its structural complexity confers unique electronic, steric, and pharmacokinetic properties, distinguishing it from related pyrimidine derivatives.

Properties

Molecular Formula

C27H22F3N3O3

Molecular Weight

493.5 g/mol

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylphenyl)methoxy]phenol

InChI

InChI=1S/C27H22F3N3O3/c1-3-16-8-10-17(11-9-16)15-36-18-12-13-19(21(34)14-18)24-23(20-6-4-5-7-22(20)35-2)25(27(28,29)30)33-26(31)32-24/h3-14,34H,1,15H2,2H3,(H2,31,32,33)

InChI Key

KXKXWRHPZUNACP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to make it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amino derivative.

Scientific Research Applications

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Core Pyrimidine Modifications

The central pyrimidine ring is a common feature among analogues, but substitutions at positions 5 and 6 significantly alter properties:

  • Trifluoromethyl (CF₃) at position 6 : This strong electron-withdrawing group enhances metabolic stability and lipophilicity compared to methyl (e.g., ’s compound with a 6-methyl group) or halogens (e.g., ’s 6-methyl and 4-fluoro substitutions) .

Phenolic Substituents

The 4-ethenylbenzyloxy group distinguishes the compound from analogues with simpler alkoxy chains (e.g., ’s 2-methylprop-2-en-1-yloxy).

Physicochemical Properties

Feature Target Compound Compound Compound
Position 5 Substituent 2-Methoxyphenyl (steric hindrance) 4-Methoxyphenyl (electronic modulation) 4-Methoxyphenyl + methyl
Position 6 Substituent CF₃ (lipophilic, electron-withdrawing) Methyl (less lipophilic) Methyl (neutral)
O-Linked Group 4-Ethenylbenzyl (rigid, π-rich) 2-Methylprop-2-en-1-yl (flexible) Not applicable (amine substituent)
Key Functional Groups Amino, CF₃, ethenyl Amino, methyl, methoxy Fluoro, methyl, methoxy

Key Observations:

  • Metabolic Stability: Fluorinated groups (CF₃ in the target compound, fluoro in ) resist oxidative metabolism better than non-halogenated analogues .
  • Steric Effects : The 2-methoxyphenyl group in the target compound may hinder rotational freedom compared to para-substituted analogues, influencing target binding .

Biological Activity

The compound 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a pyrimidine ring and various substituents, suggests diverse biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure

The IUPAC name of the compound indicates its complex structure:

  • Molecular Formula : C21H20F3N3O3
  • Molecular Weight : 425.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its binding affinity to target proteins. The compound may act as an enzyme inhibitor or receptor modulator, influencing various cellular pathways associated with disease processes.

Anticancer Properties

Research has indicated that this compound may exhibit anticancer activity through several mechanisms:

  • Inhibition of Tumor Growth : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Studies suggest that it may interfere with key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Preliminary data indicate that the compound can induce apoptosis (programmed cell death) in cancer cell lines, which is crucial for effective cancer therapy.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties :

  • Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation-related conditions.
  • Inhibition of NF-kB Pathway : Some studies indicate that it might inhibit the NF-kB signaling pathway, which plays a pivotal role in inflammatory responses.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : These assays demonstrated a dose-dependent reduction in cell viability across various cancer cell lines, including breast and lung cancer models.
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)25Inhibition of proliferation

In Vivo Studies

Animal models have also been utilized to assess the therapeutic efficacy:

  • Xenograft Models : In xenograft studies, administration of the compound resulted in significant tumor size reduction compared to control groups.
Study TypeResult
Xenograft Model40% reduction in tumor volume
DosageAdministered at 10 mg/kg daily

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodology : Focus on optimizing condensation and substitution reactions. For example:

  • Pyrimidine core formation : Use guanidine derivatives and aldehydes under acidic/basic conditions (e.g., NaOEt in ethanol) .
  • Etherification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) for the phenolic O-benzylation step, monitoring via TLC/HPLC .
  • Trifluoromethyl introduction : Utilize CF₃-containing reagents (e.g., trifluoromethylcopper complexes) under inert atmospheres to avoid side reactions .
    • Key parameters : Temperature control (60–80°C for cyclization), solvent selection (DMF for polar intermediates), and catalytic systems (Pd/C for hydrogenation steps) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Essential methods :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl vs. ethenylbenzyl groups) .
  • Mass spectrometry : HRMS for exact mass validation (e.g., molecular ion peak at m/z ~504) .
  • X-ray crystallography : Resolve 3D conformation, particularly the dihedral angles between the pyrimidine core and aromatic substituents .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity and pharmacokinetics?

  • Case study comparisons :

  • Trifluoromethyl vs. methyl groups : The CF₃ group enhances lipophilicity (logP +0.5) and metabolic stability compared to methyl, as shown in cytotoxicity assays (IC₅₀ reduced by 40% in CF₃ analogs) .
  • Ethenylbenzyl vs. chlorobenzyl : The ethenyl group improves membrane permeability (PAMPA assay: Pe ↑ 2.5x) but may reduce aqueous solubility (logS ↓ 0.3) .
    • Methodology : Use QSAR models to predict ADME properties and validate with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What strategies resolve contradictions in reported bioactivity data across similar pyrimidine derivatives?

  • Root causes : Variability in assay conditions (e.g., serum concentration in cell cultures) or impurity profiles (e.g., residual Pd in synthesized batches).
  • Solutions :

  • Orthogonal assays : Confirm target binding (SPR or ITC) alongside cell-based assays .
  • Batch standardization : Use ICP-MS to quantify metal contaminants (<1 ppm) .
  • Meta-analysis : Compare data across studies with standardized controls (e.g., IC₅₀ normalization to reference compounds) .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Approaches :

  • Docking simulations : Map interactions with kinase ATP-binding pockets (e.g., hydrogen bonding between the amino group and Glu87 in EGFR) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • Free-energy perturbation (FEP) : Predict ΔΔG for substituent changes (e.g., methoxy → hydroxy reduces binding affinity by 1.2 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.